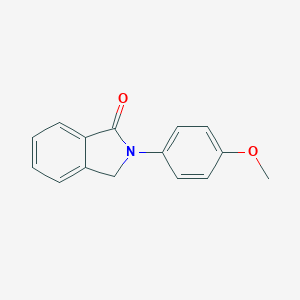

2-(4-Methoxyphenyl)isoindolin-1-one

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)isoindolin-1-one can be achieved through several methods. One common approach involves the multicomponent reaction of methyl 2-formylbenzoate with an amine and an isocyanide under acidic conditions . This method provides a straightforward and efficient route to obtain isoindolinone derivatives.

Another method involves the one-pot three-component reaction of 2-formylbenzoic acid, primary amines, and secondary phosphine oxides . This reaction is carried out under catalyst-free, mild conditions and results in the formation of 3-oxoisoindolin-1-ylphosphine oxides.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Methoxyphenyl)isoindolin-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield reduced isoindolinone derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoindolinone scaffold.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield oxo derivatives, while substitution reactions can produce a wide range of functionalized isoindolinone derivatives .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

2-(4-Methoxyphenyl)isoindolin-1-one has shown promising potential in medicinal chemistry due to its biological activities:

- Antiviral Properties: Studies indicate that this compound exhibits significant antiviral activity, potentially inhibiting viral replication by interacting with viral proteins .

- Anti-inflammatory Effects: The compound has been investigated for its ability to reduce inflammation, showing potential as a therapeutic agent in inflammatory diseases.

- Anticancer Activity: Preliminary research suggests that it may possess anticancer properties, making it a candidate for further drug development .

Structure-Activity Relationship (SAR) Studies

Research into the SAR of isoindolin derivatives has provided insights into how structural modifications influence biological activity. For instance:

- Variations in substituents on the isoindolin scaffold can significantly affect binding affinities and selectivity towards biological targets .

Molecular Modeling and Computational Studies

Advanced molecular modeling techniques have been employed to understand the binding mechanisms of this compound with specific targets such as PI3Kγ:

- Molecular Docking and Dynamics: These studies reveal the compound's potential as a selective inhibitor, providing a basis for designing more effective derivatives .

Case Study 1: Antiviral Activity

A study demonstrated that derivatives of isoindolinones, including this compound, exhibited potent antiviral effects against specific viral strains. The mechanism involved binding to viral proteins, inhibiting their function and preventing replication .

Case Study 2: Anti-inflammatory Research

Research focused on the anti-inflammatory capabilities of this compound revealed its potential to inhibit TNF-α production. In vitro evaluations showed significant reductions in inflammatory markers when treated with this compound .

Mecanismo De Acción

The mechanism of action of 2-(4-Methoxyphenyl)isoindolin-1-one involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to bind to multiple receptors and enzymes, modulating their functions . The exact molecular targets and pathways involved vary depending on the specific biological activity being studied.

Comparación Con Compuestos Similares

2-(4-Methoxyphenyl)isoindolin-1-one can be compared with other similar compounds, such as:

Isoindolin-1-ones fused to barbiturates:

N-isoindoline-1,3-diones: These derivatives have diverse chemical reactivity and applications in pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, and organic synthesis.

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities and applications.

Actividad Biológica

2-(4-Methoxyphenyl)isoindolin-1-one, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by its isoindolinone core structure, which is known for its pharmacological versatility. The synthesis of this compound can be achieved through various methods, including:

- Multicomponent Reactions : Combining methyl 2-formylbenzoate with an amine and an isocyanide under acidic conditions.

- One-Pot Three-Component Reactions : Utilizing 2-formylbenzoic acid, primary amines, and secondary phosphine oxides to yield the desired isoindolinone structure.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Its mechanism involves:

- Receptor Binding : The compound binds to various receptors and enzymes, modulating their functions.

- Antiviral Activity : Notably, it has demonstrated efficacy against Enterovirus A71 (EV-A71), a pathogen responsible for hand, foot, and mouth disease. In vitro studies have shown that certain derivatives exhibit significant antiviral properties with effective concentrations (EC50) below 10 µM .

Biological Activities

The compound exhibits several notable biological activities:

- Antiviral Properties : Research indicates that derivatives of this compound possess broad-spectrum antiviral activity against multiple strains of EV-A71. For instance, compounds A3 and A4 showed EC50 values in the range of 1.23–1.76 µM .

- Anti-inflammatory Effects : The compound has been linked to the modulation of inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.

- Anticancer Potential : Preliminary studies suggest that isoindolinone derivatives may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study 1: Antiviral Activity Against EV-A71

In a study focused on the antiviral properties of 2-aryl isoindolin-1-one derivatives against EV-A71, researchers synthesized a series of compounds and evaluated their efficacy in Vero cell cultures. The results highlighted:

| Compound | EC50 (µM) | Selectivity Index |

|---|---|---|

| A3 | 1.23 | High |

| A4 | 1.76 | High |

| Reference Compound (Pirodavir) | Higher EC50 | Lower SI |

This study established the potential of these compounds as antiviral agents worthy of further investigation .

Case Study 2: Anti-inflammatory Properties

Another research effort explored the anti-inflammatory effects of this compound in a model of lipopolysaccharide-induced inflammation in RAW264.7 macrophages. The findings indicated that treatment with this compound significantly reduced nitric oxide production, suggesting its role in mitigating inflammatory responses.

Propiedades

IUPAC Name |

2-(4-methoxyphenyl)-3H-isoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2/c1-18-13-8-6-12(7-9-13)16-10-11-4-2-3-5-14(11)15(16)17/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZCRJQBSQFTGQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CC3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30356704 | |

| Record name | 2-(4-Methoxy-phenyl)-2,3-dihydro-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

12.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47201549 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

4778-82-9 | |

| Record name | 2-(4-Methoxy-phenyl)-2,3-dihydro-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.